molecular formula C23H23N3O5S2 B2552137 N-[(3,4-dimethoxyphenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1260995-21-8

N-[(3,4-dimethoxyphenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B2552137
CAS No.: 1260995-21-8
M. Wt: 485.57
InChI Key: PZRPHXGACFWJJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[3,2-d]pyrimidine core substituted with a 3,4-dimethoxyphenylmethyl group and a 2-(thiophen-2-yl)ethyl moiety. The acetamide linkage bridges the heterocyclic core to the aromatic substituent. Thienopyrimidine derivatives are known for their diverse bioactivities, including kinase inhibition and anti-inflammatory effects . The 3,4-dimethoxyphenyl group may enhance lipophilicity and membrane permeability, while the thiophen-2-yl ethyl substituent could modulate electronic properties and binding affinity .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S2/c1-30-18-6-5-15(12-19(18)31-2)13-24-20(27)14-26-17-8-11-33-21(17)22(28)25(23(26)29)9-7-16-4-3-10-32-16/h3-6,8,10-12,21H,7,9,13-14H2,1-2H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULRJCMCFUWGOL-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N3O5S2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(3,4-Dimethoxyphenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure comprising:

  • A dimethoxyphenyl group , which may contribute to its biological interactions.
  • A thieno[3,2-d]pyrimidine core , known for various pharmacological activities.
  • An acetamide functional group , which can enhance solubility and bioavailability.

The molecular formula is C20H22N2O5SC_{20}H_{22}N_2O_5S with a molecular weight of approximately 422.47 g/mol.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : Research demonstrated that derivatives of thieno[3,2-d]pyrimidine showed notable cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been explored through its interactions with key inflammatory pathways:

  • Prostaglandin Synthesis Inhibition : Docking studies suggest that this compound may inhibit prostaglandin D synthase (PTGS), which plays a critical role in inflammation . This inhibition could lead to reduced inflammatory responses in tissues.

Antimicrobial Activity

Preliminary evaluations indicate that the compound possesses antimicrobial properties:

  • In Vitro Studies : Tests against various bacterial strains have shown promising results, suggesting that it could be developed into a therapeutic agent for bacterial infections .

Understanding how this compound exerts its effects is crucial for its development as a drug:

  • Cell Cycle Modulation : The compound may interfere with the cell cycle progression in cancer cells.
  • Apoptosis Induction : It appears to activate apoptotic pathways leading to programmed cell death in malignant cells.
  • Enzyme Inhibition : The inhibition of enzymes involved in inflammatory pathways suggests a dual role in managing both cancer and inflammation.

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineEffect ObservedReference
AnticancerA549 (lung cancer)Significant cytotoxicity at IC50 < 10 µM
Anti-inflammatoryRAW 264.7 macrophagesReduced TNF-alpha production
AntimicrobialE. coli and S. aureusInhibition of growth at 50 µg/mL

Scientific Research Applications

Antimicrobial Activity

N-[(3,4-dimethoxyphenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide has demonstrated significant antimicrobial activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Summary

Microbial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus8 µg/mLSignificant
Enterococcus faecium8 µg/mLSignificant
Candida auris< 16 µg/mLModerate
Klebsiella pneumoniae> 64 µg/mLNo activity

Findings : The compound exhibits strong activity against methicillin-resistant Staphylococcus aureus and Enterococcus faecium. It also shows promising antifungal activity against drug-resistant Candida species.

Anticancer Activity

Research has indicated that this compound possesses anticancer properties. It has been tested against several cancer cell lines.

Table 2: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
A54915Apoptosis induction
Caco-220Cell cycle arrest (G1 phase)

Findings : The compound induces apoptosis in lung cancer cells (A549) and causes cell cycle arrest in colon cancer cells (Caco-2), highlighting its potential as a therapeutic agent in oncology.

Structure-Activity Relationship (SAR)

SAR studies reveal that modifications to the thieno[3,2-d]pyrimidine core significantly influence the biological activity of the compound. Key observations include:

  • Substitution Patterns : Electron-withdrawing groups on the phenyl ring enhance antimicrobial potency.
  • Alkyl Chain Length : Variations in the length and branching of the thiophene-linked alkyl chain affect both antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

  • Thieno[3,2-d]pyrimidine vs. Pyrrolo[3,4-c]pyridine: Compounds like 2c () and 1a () feature a trioxo-pyrrolo[3,4-c]pyridine core instead of thienopyrimidine. These pyrrolo derivatives exhibit high melting points (>300°C) due to strong intermolecular hydrogen bonding and planar rigidity . However, the thienopyrimidine core in the target compound may offer better π-π stacking interactions with biological targets, enhancing kinase inhibitory activity .
  • Thieno[3,2-d]pyrimidine vs. Quinazolinone: Compound 5 () contains a quinazolinone core with a thioacetohydrazide side chain.

Substituent Effects

  • Aromatic Groups: The target compound’s 3,4-dimethoxyphenylmethyl group contrasts with 2e (), which has a 4-chlorophenyl substituent. The electron-donating methoxy groups may improve solubility compared to electron-withdrawing chloro substituents .
  • Acetamide Linkers: The acetamide bridge in the target compound is structurally analogous to 24 (), which has a pyrido-thienopyrimidine core. However, 24’s acetylated amino group reduces polarity, as evidenced by its lower melting point (143–145°C) compared to high-melting trioxo-pyrrolo derivatives .

Physicochemical Properties

Compound Core Structure Key Substituents Melting Point (°C) Predicted pKa Reference
Target Compound Thieno[3,2-d]pyrimidine 3,4-Dimethoxyphenylmethyl, Thiophen-2-yl ethyl N/A N/A
2c () Pyrrolo[3,4-c]pyridine 3,4-Dimethylphenyl >300 N/A
24 () Pyrido-thienopyrimidine Phenylamino, NCH3 143–145 N/A
12 () Thieno[3,2-d]pyrimidine Benzyl, 3-Methoxyphenyl N/A 12.77 ± 0.70

Notes:

  • The target compound’s 3,4-dimethoxyphenylmethyl group likely increases solubility compared to 12 ’s 3-methoxyphenyl .
  • The absence of electron-withdrawing groups (e.g., Cl in 2e ) may result in a lower pKa than 12 , favoring passive diffusion .

Q & A

Q. What are the key structural features of this compound, and how are they confirmed experimentally?

The compound features a thieno[3,2-d]pyrimidinone core substituted with a 2-(thiophen-2-yl)ethyl group and an N-[(3,4-dimethoxyphenyl)methyl]acetamide moiety. Structural confirmation typically employs:

  • Nuclear Magnetic Resonance (NMR) : Assignments of aromatic protons (e.g., thiophene and dimethoxyphenyl groups) and carbonyl resonances.
  • High-Resolution Mass Spectrometry (HRMS) : Verification of molecular weight (e.g., molecular formula C₂₃H₂₃N₃O₅S₂).
  • X-ray Crystallography : Resolves bond angles and spatial arrangement, as demonstrated in analogous pyrimidinone derivatives .

Q. What synthetic routes are reported for analogous thieno[3,2-d]pyrimidinone derivatives?

A common approach involves:

Cyclocondensation : Reaction of 2-aminothiophene derivatives with diketene or malonyl chloride to form the pyrimidinone core.

Alkylation/Substitution : Introduction of the thiophenylethyl group via nucleophilic substitution or coupling reactions.

Acetamide Functionalization : Coupling of the dimethoxyphenylmethyl group using carbodiimide-based reagents (e.g., EDCI/HOBt) .
Yields are optimized via solvent selection (e.g., DMF or THF) and temperature control (60–100°C).

Q. How is purity assessed, and what analytical methods are critical for quality control?

  • HPLC-PDA : Quantifies purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm.
  • Melting Point Analysis : Consistency with literature values (e.g., 180–185°C for similar derivatives).
  • Elemental Analysis : Validates C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?

DoE methodologies, such as response surface modeling , identify critical factors (e.g., reaction time, temperature, stoichiometry) to maximize yield and minimize byproducts. For example:

  • Central Composite Design : Tests interactions between catalyst loading (e.g., Pd(OAc)₂) and solvent polarity.
  • ANOVA Analysis : Prioritizes variables affecting regioselectivity in thiophene functionalization .
    Example Table:
FactorRange TestedOptimal ValueImpact on Yield
Temperature60–120°C90°C+28%
Catalyst Loading1–5 mol%3 mol%+15%

Q. What role do non-covalent interactions play in its biological activity or crystallization?

  • π-π Stacking : The thiophene and dimethoxyphenyl groups may engage in stacking with aromatic residues in target proteins.
  • Hydrogen Bonding : The pyrimidinone’s carbonyl groups act as H-bond acceptors, critical for binding affinity (e.g., kinase inhibition).
  • Crystallographic Studies : Reveal intermolecular interactions stabilizing the crystal lattice, such as C–H···O bonds between methoxy groups and adjacent molecules .

Q. How can conflicting data on biological activity be resolved?

Contradictions in IC₅₀ values (e.g., kinase inhibition assays) may arise from:

  • Assay Conditions : Differences in ATP concentration (10 μM vs. 100 μM) or pH.
  • Protein Conformational States : Binding affinity variations between phosphorylated/unphosphorylated kinase isoforms.
  • Statistical Validation : Use of Grubbs’ test to identify outliers and replicate experiments under standardized protocols .

Q. What computational methods predict the compound’s reactivity or target binding?

  • Molecular Dynamics (MD) Simulations : Model ligand-protein interactions over 100-ns trajectories to assess binding stability.
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • QSAR Modeling : Correlates substituent effects (e.g., methoxy vs. ethoxy groups) with activity trends .

Q. How is the thiophene moiety’s electronic configuration probed experimentally?

  • UV-Vis Spectroscopy : Absorbance shifts (λmax 270–310 nm) indicate conjugation between thiophene and pyrimidinone rings.
  • Cyclic Voltammetry : Oxidation potentials reveal electron-donating/withdrawing effects of substituents.
  • Single-Crystal Analysis : Bond length alternation in the thiophene ring confirms resonance stabilization .

Methodological Guidelines

  • Synthetic Reproducibility : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps (e.g., alkylation).
  • Data Interpretation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals.
  • Ethical Compliance : Adhere to institutional guidelines for handling biologically active compounds, including waste disposal protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.